

5-Bromo-2-methyl-1,3-dinitrobenzene spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-1,3-dinitrobenzene

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An In-Depth Technical Guide to the Spectral Characterization of **5-Bromo-2-methyl-1,3-dinitrobenzene**

Authored by: A Senior Application Scientist

Introduction

5-Bromo-2-methyl-1,3-dinitrobenzene, also known as 4-Bromo-2,6-dinitrotoluene, is an aromatic compound with the chemical formula $C_7H_5BrN_2O_4$.^{[1][2]} Its molecular structure, featuring a highly substituted benzene ring with strong electron-withdrawing nitro groups, a halogen, and a methyl group, makes it a subject of interest in synthetic chemistry and material science. Accurate structural elucidation is paramount for ensuring purity, verifying reaction outcomes, and understanding its chemical behavior.

This guide provides an in-depth technical analysis of the expected spectral data for **5-Bromo-2-methyl-1,3-dinitrobenzene**, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra are not always publicly available, this document serves as a predictive reference, grounded in established spectroscopic theory and data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and validate the spectral characteristics of this molecule.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring is the primary determinant of the compound's spectral signature. The key features are:

- **Two Nitro (NO₂) Groups:** These are powerful electron-withdrawing groups that significantly deshield adjacent protons and carbons in NMR spectroscopy. They also exhibit strong, characteristic absorption bands in IR spectroscopy.
- **A Bromine (Br) Atom:** As a halogen, bromine has a moderate electron-withdrawing effect and a significant isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) that is readily observable in mass spectrometry.
- **A Methyl (CH₃) Group:** This is an electron-donating group that will appear as a distinct singlet in the ¹H NMR spectrum and a characteristic signal in the aliphatic region of the ¹³C NMR spectrum.
- **Symmetry:** The molecule possesses a C_{2v} symmetry axis bisecting the C2-C5 bond, which simplifies the NMR spectra by rendering the two aromatic protons (at C4 and C6) and several pairs of aromatic carbons chemically equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Causality Behind Experimental Choices & Protocol

For a compound like **5-Bromo-2-methyl-1,3-dinitrobenzene**, a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the aromatic signals. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm.

Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- **Standard Addition:** Add a small drop of Tetramethylsilane (TMS) as an internal standard.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Acquisition (^1H NMR):** Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm is sufficient.
- **Acquisition (^{13}C NMR):** Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A spectral width of 200-220 ppm is appropriate. For enhanced sensitivity, a larger number of scans is typically required compared to ^1H NMR.

^1H NMR Spectral Analysis

The proton NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.

- **Aromatic Protons (H-4, H-6):** The two protons on the aromatic ring are chemically equivalent. They are located ortho to a nitro group and meta to the other nitro group, the bromine atom, and the methyl group. The strong deshielding effect of the nitro groups will shift this signal significantly downfield. This will appear as a single peak, a singlet, as there are no adjacent protons to cause splitting.
- **Methyl Protons (CH_3):** The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic-H	~8.5 - 8.8	Singlet (s)	2H	Strong deshielding from two adjacent nitro groups.
Methyl-H	~2.5 - 2.7	Singlet (s)	3H	Typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Analysis

Due to the molecule's symmetry, only six distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached substituents. The principles of distinguishing dinitrobenzene isomers by the number of signals are well-established.^[3]

- Quaternary Carbons: Four carbons (C-1, C-2, C-3, C-5) do not have any attached protons.
 - C-1 & C-3 (NO₂-substituted): These carbons are equivalent and will be significantly downfield due to the direct attachment of the electronegative nitro groups.
 - C-2 (CH₃-substituted): This carbon will be deshielded by the adjacent nitro groups but shielded relative to C-1/C-3.
 - C-5 (Br-substituted): The "heavy atom effect" of bromine and the deshielding from adjacent nitro groups will place this signal in a distinct region.
- Protonated Carbons (CH):
 - C-4 & C-6: These two equivalent carbons are attached to protons and will appear in the aromatic region.
- Aliphatic Carbon:

- CH₃: The methyl carbon will appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ, ppm)	Type	Rationale
C-1, C-3	~148 - 152	Quaternary (C-NO ₂)	Strong deshielding by attached nitro groups.
C-2	~135 - 140	Quaternary (C-CH ₃)	Deshielded by adjacent nitro groups.
C-4, C-6	~125 - 130	Aromatic (CH)	Standard aromatic CH region, influenced by substituents.
C-5	~118 - 122	Quaternary (C-Br)	Influenced by bromine and adjacent nitro groups.
-CH ₃	~20 - 25	Aliphatic (CH ₃)	Typical range for an aryl-bound methyl group.

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices & Protocol

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used, which involves grinding the sample with potassium bromide and

pressing it into a transparent disk. The choice depends on available equipment and desired sample throughput.

Experimental Protocol: ATR-IR Spectroscopy

- **Background Scan:** Ensure the ATR crystal surface is clean and perform a background scan to capture the spectrum of the ambient environment (e.g., air). This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Scan the sample over the typical mid-IR range ($4000\text{-}400\text{ cm}^{-1}$). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

IR Spectral Analysis

The IR spectrum will be dominated by signals from the nitro groups and the substituted benzene ring. Data from similar compounds like 1,3-dinitrobenzene and 1-bromo-2,4-dinitrobenzene serve as excellent references.[\[4\]](#)[\[5\]](#)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~3100 - 3000	C-H Stretch	Aromatic C-H	Medium-Weak
~2980 - 2850	C-H Stretch	Methyl C-H	Weak
~1600 - 1585	C=C Stretch	Aromatic Ring	Medium
~1550 - 1520	N=O Asymmetric Stretch	Nitro (NO ₂) **	Strong
~1360 - 1340	N=O Symmetric Stretch	Nitro (NO ₂) **	Strong
~900 - 675	C-H Bend (out-of-plane)	Aromatic C-H	Strong
~850 - 800	C-N Stretch	Aryl-NO ₂	Medium
~690 - 500	C-Br Stretch	Aryl-Br	Medium-Weak

The two most prominent and diagnostic peaks will be the strong absorptions for the asymmetric and symmetric stretching of the nitro groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Causality Behind Experimental Choices & Protocol

EI is chosen for its ability to generate a rich fragmentation pattern, which acts as a molecular fingerprint. A high-resolution mass spectrometer (HRMS) is ideal as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid.

- **Ionization:** Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.

Mass Spectral Analysis

The analysis focuses on the molecular ion and the logical losses of neutral fragments. The mass spectral behavior of dinitrobenzenes often involves rearrangements and losses related to the nitro groups.^[6]

- **Molecular Ion (M^+):** The compound's nominal molecular weight is 260/262 g/mol. The mass spectrum will show a characteristic pair of peaks for the molecular ion, $[M]^+$ and $[M+2]^+$, at m/z 260 and 262. This pattern is the definitive signature of a molecule containing one bromine atom, as ^{79}Br and ^{81}Br isotopes exist in nearly equal abundance. The exact mass is 259.9433 Da.^[2]
- **Key Fragmentations:**
 - **Loss of NO_2 :** A very common pathway for nitroaromatics is the loss of a nitro group (mass 46), leading to a fragment at m/z 214/216.
 - **Loss of O, then NO:** Another characteristic pathway involves the loss of an oxygen atom (mass 16) to give m/z 244/246, followed by the loss of NO (mass 30) to yield a fragment at m/z 214/216.
 - **Loss of both NO_2 groups:** Subsequent loss of the second NO_2 group would lead to a fragment at m/z 168/170.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Value (for ^{79}Br)	m/z Value (for ^{81}Br)	Proposed Fragment Identity	Rationale
260	262	$[\text{C}_7\text{H}_5\text{BrN}_2\text{O}_4]^+$	Molecular Ion (M^+)
244	246	$[\text{M} - \text{O}]^+$	Loss of an oxygen atom
214	216	$[\text{M} - \text{NO}_2]^+$ or $[\text{M} - \text{O} - \text{NO}]^+$	Loss of a nitro group
184	186	$[\text{M} - \text{O} - \text{NO} - \text{NO}]^+$	Subsequent loss of second nitro functionality
168	170	$[\text{M} - 2\text{NO}_2]^+$	Loss of both nitro groups
75	75	$[\text{C}_6\text{H}_3]^+$	Benzynium ion fragment

Mass Spectrometry Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The structural verification of **5-Bromo-2-methyl-1,3-dinitrobenzene** is a self-validating system when NMR, IR, and MS are used in concert. ^1H and ^{13}C NMR define the carbon-hydrogen framework and symmetry. IR spectroscopy confirms the presence of critical nitro functional groups, and mass spectrometry verifies the molecular weight, elemental composition (specifically the presence of bromine), and plausible fragmentation pathways. This guide provides the predictive data and interpretive logic necessary for researchers to confidently characterize this molecule, ensuring the integrity and reliability of their scientific work.

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